molecular formula C12H13NO3S B8635949 2,7-Diethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid CAS No. 55503-25-8

2,7-Diethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid

Cat. No. B8635949
M. Wt: 251.30 g/mol
InChI Key: GHKVBRCVVMUCPG-UHFFFAOYSA-N
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Patent
US03951989

Procedure details

In a manner similar to that described in Example 13, ethyl 2-ethyl-4-hydroxythieno[2,3-b]pyridine-5-carboxylate is reacted with ethyl iodide to obtain 2,7-diethyl-4,7-dihydro-4-oxothieno-[2,3-b]pyridine-5-carboxylic acid. Recrystallization from methanol gives colorless prisms melting at 197°-198°C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[S:17][C:6]2=[N:7][CH:8]=[C:9]([C:12]([O:14]CC)=[O:13])[C:10]([OH:11])=[C:5]2[CH:4]=1)[CH3:2].[CH2:18](I)[CH3:19]>>[CH2:1]([C:3]1[S:17][C:6]2[N:7]([CH2:18][CH3:19])[CH:8]=[C:9]([C:12]([OH:14])=[O:13])[C:10](=[O:11])[C:5]=2[CH:4]=1)[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=CC=2C(=NC=C(C2O)C(=O)OCC)S1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=CC2=C(N(C=C(C2=O)C(=O)O)CC)S1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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